molecular formula C15H15BrN2O4 B6424936 3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione CAS No. 2034463-05-1

3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B6424936
CAS No.: 2034463-05-1
M. Wt: 367.19 g/mol
InChI Key: WXTRITVSFBFOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a synthetic chemical compound of significant interest in medicinal chemistry, particularly in the research and development of novel therapeutic agents. Its structure incorporates two key pharmacophores: an azetidine ring and a 1,3-oxazolidine-2,4-dione core. The 2,4-dione heterocycle is a privileged scaffold in drug discovery, with the well-documented thiazolidine-2,4-dione (TZD) moiety serving as the active component in several peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist drugs used to treat Type 2 Diabetes . By analogy to these established TZDs, which improve insulin sensitivity by activating PPAR-γ and regulating genes involved in glucose and lipid metabolism , this oxazolidine-dione derivative presents a compelling structural variant for investigating new metabolic disorder pathways. The specific molecular architecture of this compound, featuring the 4-bromophenylacetyl group linked to the azetidine ring, is designed to modulate the interaction with biological targets. Researchers can utilize this compound as a key intermediate or lead structure in developing modulators for nuclear receptors like PPARs. The presence of the bromophenyl group enhances potential binding affinity and allows for further synthetic modifications, making it a versatile building block in structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c16-12-3-1-10(2-4-12)5-13(19)17-6-11(7-17)8-18-14(20)9-22-15(18)21/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTRITVSFBFOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a derivative of oxazolidine and azetidine structures, which have been studied for their potential biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C16H20BrNO4
  • Molecular Weight : 370.24 g/mol
  • IUPAC Name : 3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
  • PubChem CID : 98041379

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the azetidine ring have shown effectiveness against various bacterial strains. Specific studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting potential applications in treating infections.

2. Anticancer Properties

Compounds similar to oxazolidines have been investigated for their anticancer effects. Some studies report that oxazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific mechanism for our compound remains to be fully elucidated but warrants further investigation.

3. Enzyme Inhibition

The biological activity may also extend to enzyme inhibition. For example, related compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Such inhibition is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity of related azetidine derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to control groups.
Study 2 Evaluated the cytotoxic effects of oxazolidine derivatives on human cancer cell lines. The compound demonstrated selective cytotoxicity towards tumor cells with minimal effects on normal cells.
Study 3 Assessed the enzyme inhibition potential of similar compounds against AChE and BChE. Results indicated noncompetitive inhibition for AChE and competitive inhibition for BChE, highlighting a potential therapeutic role in Alzheimer's disease management.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways or activation of death receptors.
  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, altering their activity.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Azetidine C₁₆H₁₇BrN₂O₄ ~381.2 (calc) 4-Bromophenylacetyl Rigid 4-membered ring; bromine enhances lipophilicity
3-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione (BK69526) Piperidine C₁₆H₁₈BrN₃O₃ 380.24 4-Bromophenylacetyl Larger 6-membered ring; improved metabolic stability
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione Azetidine C₁₅H₁₆N₂O₅ 304.30 2-Methoxyphenylacetyl Methoxy group increases solubility; reduced steric bulk
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Azetidine C₁₃H₁₂F₂N₂O₅S 346.31 3,4-Difluorophenylsulfonyl Sulfonyl group enhances metabolic stability; fluorines improve bioavailability

Key Observations :

  • Ring Size : Azetidine (4-membered) vs. piperidine (6-membered) influences conformational flexibility. Piperidine derivatives (e.g., BK69526) may exhibit better metabolic stability due to reduced ring strain .
  • Methoxy or sulfonyl groups in analogs improve solubility or stability .

Pharmacological Activity of Analogous Compounds

Compound Class IC₅₀ (HePG2/MCF-7) Target Pathway Notes
(E)-Pyrazolidine-3,5-dione Not reported Anticancer (in vitro) Structurally similar to oxazolidinediones; moderate yield (69%)
5,5-Diphenylimidazolidine-2,4-diones Not reported CNS activity (in silico) Derivatives with bromophenoxy groups (e.g., C9) show potential for CNS penetration
BK69526 (Piperidine analog) Not reported Undisclosed Higher molecular weight (380.24) may affect bioavailability

Key Gaps : Direct IC₅₀ or receptor-binding data for the target compound are absent in the evidence. However, structurally related oxazolidinediones and imidazolidinediones demonstrate antitumor and anti-inflammatory activities, suggesting plausible mechanisms for the target compound .

Preparation Methods

Azetidine Ring Formation

The azetidine moiety is typically synthesized via cyclization of 1,3-dihalogenated propane derivatives. For example, 1-bromo-3-chloropropane reacts with ammonia under high pressure to form azetidine, which is subsequently functionalized at the 3-position. In the case of 3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione, the azetidine ring is modified at the 1-position with a 4-bromophenyl acetyl group. This acylation step often employs 2-(4-bromophenyl)acetyl chloride in dichloromethane with a base such as triethylamine.

Oxazolidine-2,4-dione Construction

The oxazolidine-2,4-dione ring is constructed via cyclocondensation of glycine derivatives with phosgene or its equivalents. For instance, N-(azetidin-3-ylmethyl)glycine reacts with triphosgene in tetrahydrofuran to form the oxazolidine-dione core. The methylene bridge between the azetidine and oxazolidine rings is introduced using a Mannich-type reaction, where formaldehyde mediates the coupling.

Key Reaction Optimization Strategies

Acylation of Azetidine

The acylation of azetidine at the 1-position requires careful control of stoichiometry to avoid over-acylation. A molar ratio of 1:1.05 (azetidine to 2-(4-bromophenyl)acetyl chloride) in dichloromethane at 0–5°C achieves 85–90% conversion. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted into dichloromethane.

Comparative Analysis of Catalytic Systems

Sodium Tungstate/Hydrogen Peroxide

A catalytic system of sodium tungstate (0.6 mol%) and hydrogen peroxide (2 equiv.) in methanol/water (3:1 v/v) at 15°C achieves 80.6% yield for sulfoxide formation in benzimidazole derivatives. This system’s mild conditions and low catalyst loading make it suitable for oxidation-sensitive substrates.

Vanadium-Based Catalysts

Bis(acetylacetonate)oxovanadium (0.6 mol%) with tert-butyl hydroperoxide in ethanol/water at 16–17°C yields 79% sulfoxide. While effective, vanadium catalysts pose challenges in residual metal removal, necessitating additional purification steps.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Crude products are often dissolved in acetonitrile (147.5 kg per 20 kg substrate) and cooled to 0–5°C for 2 hours to induce crystallization. This method yields high-purity solids (≥95% by HPLC) with minimal impurity carryover.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (1:3) eluent resolves regioisomers formed during acylation. Fractions containing the target compound are pooled and concentrated under reduced pressure.

Scale-Up Considerations and Industrial Relevance

Batch vs. Continuous Flow

Batch processes dominate large-scale synthesis due to simpler equipment requirements. For example, a 100 L reactor achieves 78.25% yield using sodium hypochlorite oxidation . Continuous flow systems, while promising for oxidation steps, require specialized equipment to handle exothermic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.